7-Fluorochromane-2-carbaldehyde is an organic compound characterized by its unique chromane structure, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of a fluorine atom at the 7-position and an aldehyde functional group at the 2-position contributes to its distinct chemical properties and potential biological activities. The molecular formula of 7-fluorochromane-2-carbaldehyde is with a molecular weight of approximately 180.18 g/mol .
7-Fluorochromane-2-carbaldehyde has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anti-tumor effects. Compounds derived from chromane structures have shown promise as modulators of allergic responses and inflammatory pathways . The unique configuration due to the fluorine substitution may enhance its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
The synthesis of 7-fluorochromane-2-carbaldehyde typically involves:
The applications of 7-fluorochromane-2-carbaldehyde are diverse and include:
Studies on the interactions of 7-fluorochromane-2-carbaldehyde with various biological molecules are crucial for understanding its mechanism of action. Initial findings suggest that its unique structure allows it to interact effectively with enzymes and receptors involved in inflammatory processes. Further research is needed to elucidate specific interactions and pathways involved.
Several compounds share structural similarities with 7-fluorochromane-2-carbaldehyde, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 7-Fluorochromane-2-carbaldehyde | Chromane | Fluorinated, possesses an aldehyde group |
| Chromone | Chromone | Similar bicyclic structure, different substituents |
| 4-Fluorobenzaldehyde | Aromatic Aldehyde | Fluorinated benzaldehyde without chromane structure |
| 3,4-Dihydronaphthalen-1(2H)-one | Dihydronaphthalene | Lacks fluorine and aldehyde functionality |
The uniqueness of 7-fluorochromane-2-carbaldehyde lies in its combination of a chromane core with specific substitutions that may enhance its biological activity compared to similar compounds. Further studies are warranted to explore these differences and their implications for pharmacological applications.
7-Fluorochromane-2-carbaldehyde (IUPAC name: 7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde) is a bicyclic organic compound featuring a benzopyran backbone substituted with a fluorine atom at the 7-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.17 g/mol (calculated from isotopic composition). The compound belongs to the chromane family, characterized by a fused benzene and oxygen-containing heterocyclic ring.
| Property | Value |
|---|---|
| IUPAC Name | 7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.17 g/mol |
| CAS Registry Number | Not yet assigned |
| SMILES | O=CC1OC2=C(C=CC(F)=C2)CC1 |
The aldehyde group at position 2 provides a reactive site for nucleophilic additions, while the fluorine atom at position 7 influences electronic properties and metabolic stability.
Fluorinated chromane derivatives emerged as a focus of organofluorine chemistry in the late 20th century, building upon foundational work in aromatic fluorination. The Schiemann reaction (1927), which enabled the synthesis of fluoroaromatics via diazonium tetrafluoroborates, laid the groundwork for later advancements. Chromane fluorination gained prominence in the 1990s as researchers explored strategies to enhance the bioavailability and target selectivity of bioactive molecules. For instance, the introduction of fluorine at specific positions on chromane scaffolds was shown to modulate electronic effects and steric interactions in drug-receptor binding.
The synthesis of 7-fluorochromane-2-carbaldehyde represents a specialized application of halogen-exchange methodologies, where fluorine is introduced via nucleophilic substitution or directed ortho-metalation techniques. These approaches mirror earlier innovations in fluorinated benzopyran synthesis, such as the development of 6-fluorochromane-2-carboxylic acid (CAS 944899-27-8), which shares structural similarities but differs in functional group positioning.
7-Fluorochromane-2-carbaldehyde serves dual roles in chemical research:
Synthetic Intermediate: The aldehyde group participates in condensation reactions to form imines, hydrazones, and other derivatives. For example, it can undergo Knoevenagel condensations with active methylene compounds to yield α,β-unsaturated carbonyl products, which are valuable in heterocyclic synthesis.
Medicinal Chemistry Scaffold: Fluorinated chromanes are recognized as privileged structures in drug discovery due to their ability to interact with diverse biological targets. The 7-fluoro substitution may enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a property observed in related compounds like 4-chloro-6-fluoro-2-oxochromene-3-carbaldehyde.
Comparative studies of fluorinated chromane aldehydes and carboxylic acids (e.g., 6-fluorochromane-2-carboxylic acid) suggest that the aldehyde functionality offers distinct advantages in fragment-based drug design, enabling rapid diversification through reductive amination or Wittig reactions.